molecular formula C23H22N6O B2884792 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797261-39-2

1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Katalognummer: B2884792
CAS-Nummer: 1797261-39-2
Molekulargewicht: 398.47
InChI-Schlüssel: XAXRHUVIAWVSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a structurally complex urea derivative featuring a benzhydryl group (diphenylmethyl) linked to a urea moiety via an ethyl chain substituted with a pyrimidin-2-yl-imidazole heterocycle.

Eigenschaften

IUPAC Name

1-benzhydryl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(27-15-17-29-16-14-26-22(29)21-24-12-7-13-25-21)28-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,20H,15,17H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRHUVIAWVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzhydryl group, a pyrimidine ring, and an imidazole moiety. Its molecular formula is C₁₈H₃₃N₅O, with a molecular weight of approximately 329.50 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

The biological activity of 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is primarily attributed to its ability to modulate specific receptors and enzymes involved in various signaling pathways:

  • Histamine Receptor Modulation : Similar compounds have shown high-affinity interactions with histamine receptors, particularly H3 receptors, which are implicated in neurotransmission and cognitive functions .
  • Anticancer Activity : The compound's structural components suggest potential for inhibiting cancer cell proliferation through modulation of pathways associated with cell cycle regulation and apoptosis .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds in literature:

Activity Description Reference
AnticancerInhibition of cancer cell lines; modulation of apoptosis pathways
NeuroprotectivePotential benefits in neurodegenerative diseases through receptor modulation
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro and in vivo

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. Notable findings include:

  • Neuroprotective Effects : A study demonstrated that derivatives with similar imidazole structures exhibited significant neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .
  • Anticancer Efficacy : Research indicated that certain urea derivatives showed potent anticancer activity against breast and lung cancer cell lines, suggesting that modifications to the benzhydryl or imidazole components could enhance efficacy .
  • Antimicrobial Properties : Compounds containing pyrimidine and imidazole rings were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
1-Benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (Target) C₂₃H₂₂N₆O Benzhydryl, pyrimidinyl-imidazole-ethyl Hypothetical: High lipophilicity (logP ~4.5*), potential kinase inhibition N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₄H₁₈N₄O Ethyl, pyrazole-methyl Melting point: 142–144°C; IR (NH): 3320 cm⁻¹; NMR-confirmed structure
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole (Derivative 51) C₁₃H₁₃N₅S Benzimidazole, imidazole-ethyl-sulfanyl Trichomonacidal IC₅₀: 0.0698 µM (lower than metronidazole)
1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)urea C₂₀H₂₁N₅O Imidazole-phenyl-propylidene, methylphenyl Crystal structure: E-configuration; intramolecular N–H⋯N H-bond; helical supramolecular chains
1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ Benzoimidazolyl, 2-nitrophenyl CAS: 24363-78-8; IUPAC name confirmed

Notes:

  • *Estimated logP for the target compound based on benzhydryl and pyrimidine-imidazole contributions.
  • Derivative 51 demonstrates nanomolar trichomonacidal activity, suggesting urea-imidazole hybrids may exhibit potent antiparasitic effects.

Antiparasitic Activity :

  • Derivative 51 (): Exhibits IC₅₀ values lower than metronidazole (MTZ), a first-line trichomoniasis drug. The imidazole-ethyl-sulfanyl group likely enhances membrane permeability or target binding .
  • Target Compound : While direct data are absent, the pyrimidinyl-imidazole moiety may mimic purine/pyrimidine bases, interfering with nucleic acid synthesis in pathogens.

Structural Stability and Interactions :

  • Crystal Packing : The urea-imidazole derivative in forms intramolecular N–H⋯N hydrogen bonds and helical supramolecular chains via intermolecular interactions. This suggests similar derivatives may exhibit stable crystalline phases, aiding formulation.

Physicochemical Properties

Table 2: Comparative Solubility and Stability

Compound LogP* Aqueous Solubility (mg/mL) Thermal Stability (MP, °C) Key Functional Groups
Target Compound ~4.5 <0.1 (predicted) N/A Urea, pyrimidine-imidazole
1-Ethyl-3-(pyrazole-methyl)urea (9a) ~2.8 ~1.2 142–144 Urea, pyrazole
Derivative 51 ~3.1 ~0.5 N/A Benzimidazole, sulfanyl
1-(2-Nitrophenyl)-benzimidazolyl urea ~3.7 ~0.3 >200 Nitrophenyl, benzimidazole

Notes:

  • LogP values estimated using fragment-based methods (e.g., benzhydryl contributes +2.5, pyrimidine +0.5).
  • Nitrophenyl derivatives ( ) exhibit higher thermal stability due to aromatic nitro groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.